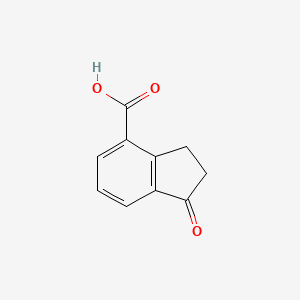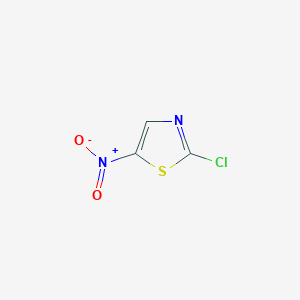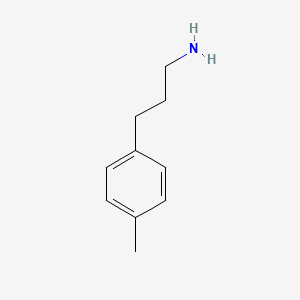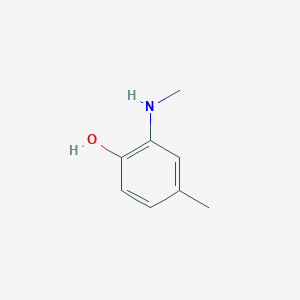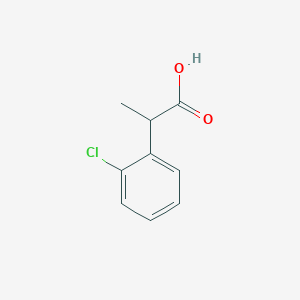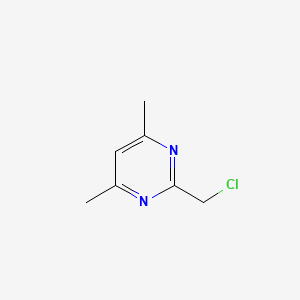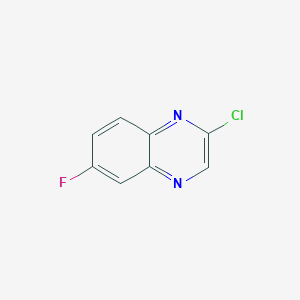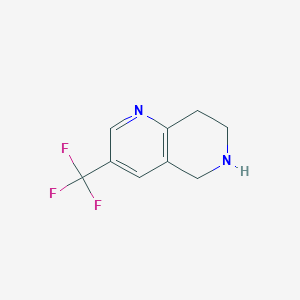
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
Vue d'ensemble
Description
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine (TFMTN) is an organic compound that has been studied for its potential applications in scientific research and drug design. It is a heterocyclic compound containing a nitrogen and a carbon atom in its ring structure, and is known for its unique properties. TFMTN has been studied for its potential applications in drug design, as it has been found to show strong affinity for certain drug targets. It has also been studied for its potential use in biochemical and physiological experiments, as it has been found to possess certain biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Expeditious Synthesis Techniques : Guiadeen et al. (2008) discuss an expeditious synthesis of 3-(trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridines, employing microwave irradiation in the process (Guiadeen et al., 2008).
- Synthesis via Cyclobutene Ring-Opening : Mailyan et al. (2012) developed a method for synthesizing CF3-substituted tetrahydro-1,7-naphthyridines, including cyclic α-amino acid derivatives, through cyclobutene ring-opening of bicyclo[4.2.0]octa-1,6-dienes (Mailyan et al., 2012).
- Green Synthesis and Antibacterial Activity : Mogilaiah et al. (2015) described a green synthesis approach for similar compounds, noting their application in antibacterial activity (Mogilaiah et al., 2015).
Application in Pharmacology
- Antivertigo Agents Synthesis : Shiozawa et al. (1984) synthesized methyl homologs of 5,6,7,8-tetrahydro-1,6-naphthyridine for potential use as antivertigo agents (Shiozawa et al., 1984).
- Inhibitors of Acetylcholinesterase : Vanlaer et al. (2009) synthesized derivatives of 6,8-bridged 5,6,7,8-tetrahydro-1,6-naphthyridines as analogues of huperzine A, exploring their potential as inhibitors of acetylcholinesterase (Vanlaer et al., 2009).
Chemical and Structural Innovations
- Synthesis of Naphthyridine Scaffolds : Tsuruoka et al. (2020) reported the asymmetric synthesis of the tetrahydronaphthyridine scaffold of TAK-828F, a RORγt inverse agonist, demonstrating the compound's potential in diverse applications (Tsuruoka et al., 2020).
- Multicomponent Synthesis and Structural Diversification : Fayol and Zhu (2005) discussed a multicomponent reaction leading to the synthesis of oxa-bridged tricyclic compounds, showcasing the potential for structural diversification (Fayol & Zhu, 2005).
- Library Synthesis Using Naphthyridine Scaffolds : Zhou et al. (2008) leveraged the chemistry of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds for library synthesis, identifying lead compounds for antituberculosis activity (Zhou et al., 2008).
Propriétés
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)7-3-6-4-13-2-1-8(6)14-5-7/h3,5,13H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKYZZSGAOUFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |
CAS RN |
624734-27-6 | |
| Record name | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624734-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



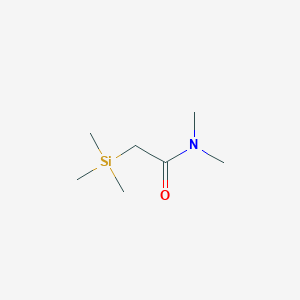
![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)
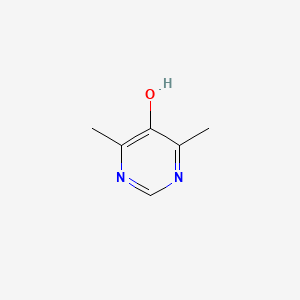
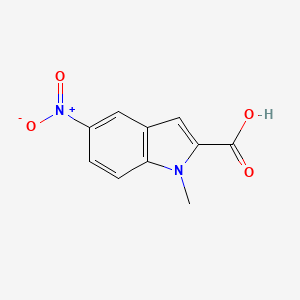
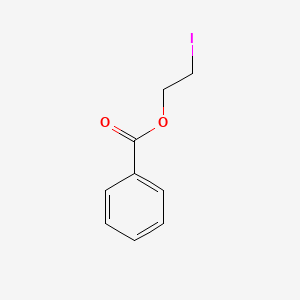
![Furo[2,3-b]pyridin-3(2H)-one](/img/structure/B1590133.png)
